Molecular Weight Differentiation: 14 Da Increment Over Mono-Substituted Analogs Reflects Additional Methyl Group for Downstream Structure Diversification
N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide (MW 208.64 g/mol) carries an additional 14.02 Da compared to the mono-chloro analogs N-(4-chlorophenyl)-2-cyanoacetamide (MW 194.62 g/mol, CAS 17722-17-7) and N-(2-chlorophenyl)-2-cyanoacetamide (MW 194.62 g/mol, CAS 50982-66-6), attributable to the para-methyl substituent [1][2]. For procurement targeting a specific final API molecular weight or logP window, this mass difference is non-trivial and cannot be accommodated by substituting a mono-substituted analog .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 208.64 g/mol |
| Comparator Or Baseline | N-(4-Chlorophenyl)-2-cyanoacetamide: 194.62 g/mol; N-(2-Chlorophenyl)-2-cyanoacetamide: 194.62 g/mol |
| Quantified Difference | Δ = +14.02 g/mol (7.2% higher) vs. mono-chloro analogs |
| Conditions | Computed molecular weight based on molecular formula; verified against vendor Certificate of Analysis specifications |
Why This Matters
A 14 Da molecular weight difference is structurally encoded and cannot be replicated by mono-substituted analogs; procurement of an incorrect N-aryl cyanoacetamide produces a different downstream intermediate, invalidating the synthetic route.
- [1] PubChem. N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide. Compound Summary CID 16077531. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. N-(4-Chlorophenyl)-2-cyanoacetamide. Compound Summary CID 87269. National Center for Biotechnology Information. View Source
